

Application Notes and Protocols: Use of 2-Thiomorpholinoacetic Acid in Peptide Synthesis

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Compound of Interest

Compound Name: **2-Thiomorpholinoacetic acid**

Cat. No.: **B1319115**

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A comprehensive review of available literature and established methodologies reveals that **2-Thiomorpholinoacetic acid** is not a commonly documented or utilized reagent in the field of peptide synthesis. Extensive searches for its application in solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis did not yield specific protocols, quantitative data, or notable advantages over existing methods.

The scientific literature on thiomorpholine derivatives in related fields primarily highlights their use in the development of antisense oligonucleotides, specifically thiomorpholino oligonucleotides (TMOs), which are nucleic acid analogs and distinct from peptide chemistry.[\[1\]](#) [\[2\]](#)[\[3\]](#)[\[4\]](#) While N-substituted morpholines, such as N-methylmorpholine, are sometimes employed as bases in peptide synthesis to minimize side reactions like urethane formation, this is a separate application from the use of a derivatized thiomorpholine as a building block or coupling reagent.[\[5\]](#)

Given the absence of specific data for **2-Thiomorpholinoacetic acid**, this document will provide a comprehensive overview of standard, well-established protocols in Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. These protocols will serve as a valuable resource for researchers, scientists, and drug development professionals.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocols

SPPS, pioneered by Bruce Merrifield, allows for the stepwise assembly of amino acids on a solid support (resin), simplifying the purification process at each step.[6] The two most common strategies are Fmoc/tBu (base-labile α -amino protection) and Boc/Bzl (acid-labile α -amino protection). The following protocols will focus on the more prevalent Fmoc/tBu strategy.

Key Stages of Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of a peptide chain on a solid support involves a cyclical process of deprotection, activation, coupling, and washing.

1. Resin Selection and Swelling:

The choice of resin depends on the desired C-terminal functionality (acid or amide).[3]

- For C-terminal carboxylic acids: 2-Chlorotriyl chloride resin or Wang resin are commonly used.[3][6]
- For C-terminal amides: Rink amide resin is a standard choice.[3][6]

Protocol for Resin Swelling:

- Place the desired amount of resin in a reaction vessel.
- Add a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), to cover the resin.[4]
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
- Drain the solvent by filtration.

2. First Amino Acid Loading (for 2-Chlorotriyl Chloride Resin):

Protocol:

- Dissolve 1.5 to 2 equivalents of the first Fmoc-protected amino acid in DCM.
- Add 3 to 4 equivalents of diisopropylethylamine (DIPEA).
- Add this solution to the swollen resin and agitate for 1-2 hours at room temperature.

- To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
- Wash the resin thoroughly with DCM and then DMF to prepare for the first deprotection step.

3. Fmoc Deprotection:

The temporary Fmoc protecting group on the α -amine of the growing peptide chain is removed to allow for the coupling of the next amino acid.

Protocol:

- Wash the resin-bound peptide with DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes at room temperature.
- Drain the solution and repeat the 20% piperidine treatment for another 5-10 minutes.
- Thoroughly wash the resin with DMF to remove all traces of piperidine.

4. Amino Acid Activation and Coupling:

The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide.

Common Coupling Reagents:

- Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC).
- Onium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Protocol (using HBTU/DIPEA):

- In a separate vial, dissolve 3-4 equivalents of the Fmoc-amino acid and 3-4 equivalents of HBTU in DMF.
- Add 6-8 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
- Immediately add the activated amino acid solution to the deprotected peptide-resin.
- Agitate for 30-60 minutes at room temperature.
- Drain the coupling solution and wash the resin extensively with DMF.

5. Capping (Optional but Recommended):

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

Protocol:

- Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes.
- Wash the resin with DMF.

6. Cleavage and Final Deprotection:

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Protocol:

- Wash the peptide-resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Scavengers like TIS are crucial to prevent side reactions with sensitive amino acid residues.
- Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.

- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.

Data Presentation

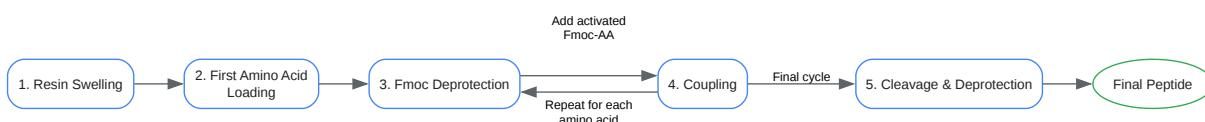
Table 1: Common Resins for Fmoc SPPS

Resin Name	C-Terminal Functionality	Linker Sensitivity	Typical Loading Capacity (mmol/g)
2-Chlorotriyl Chloride	Carboxylic Acid	Highly Acid Labile	0.8 - 1.6
Wang Resin	Carboxylic Acid	Moderately Acid Labile	0.5 - 1.2
Rink Amide Resin	Amide	Acid Labile	0.4 - 0.8

Table 2: Standard Coupling Reagents and Additives

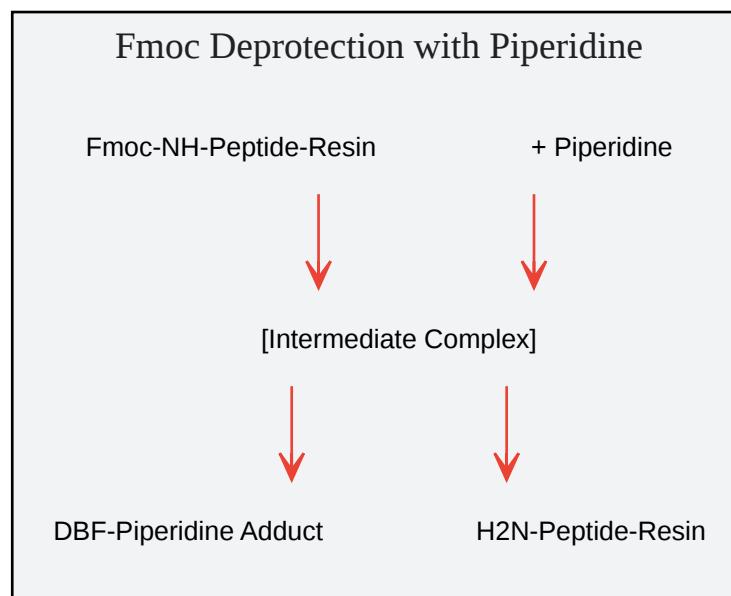
Reagent	Full Name	Category	Notes
HBTU	O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate	Onium Salt	Efficient and widely used.
HATU	O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate	Onium Salt	Reduced racemization, good for hindered couplings.
DIC	N,N'-Diisopropylcarbodiimide	Carbodiimide	Often used with an additive like Oxyma or HOEt.
Oxyma	Ethyl cyanohydroxyiminoacetate	Additive	Suppresses racemization.
HOEt	1-Hydroxybenzotriazole	Additive	Suppresses racemization (use is now often replaced by Oxyma due to safety concerns).

Visualizations



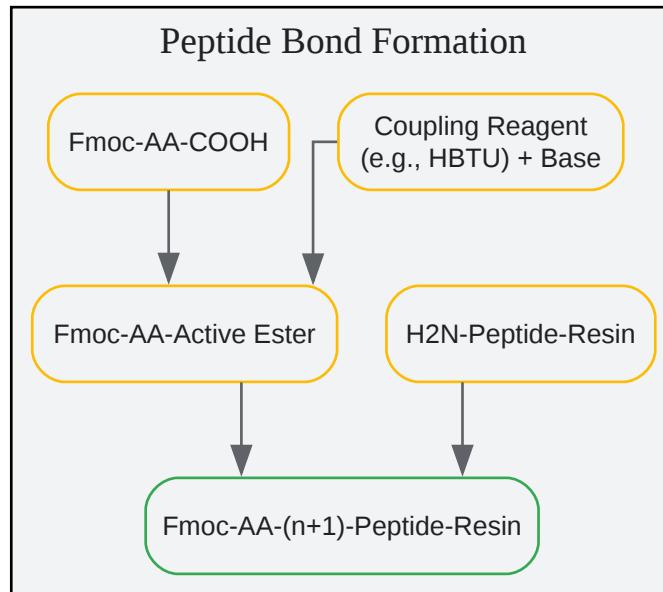
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Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).



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Caption: Mechanism of Fmoc group removal by piperidine.



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Caption: Activation and coupling step in SPPS.

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